2-(Difluoromethyl)cyclohexan-1-ol

Lipophilicity Drug-likeness Partition coefficient

Accelerate your SAR campaigns with 2-(Difluoromethyl)cyclohexan-1-ol. This 98%-pure fluorinated cyclohexanol scaffold features a pre-installed –CF₂H group, a privileged motif that uniquely serves as a lipophilic hydrogen bond donor (A=0.085–0.126), mimicking thiophenol/aniline without their metabolic liabilities. With a favorable XLogP3 of 2.1, it offers an optimal window for CNS and intracellular targets. The enhanced acidity of the hydroxyl proton (pred. pKₐ 14.62) permits chemoselective modification, while its two stereocenters and intramolecular CF₂H···O interactions make it the ideal choice for investigating stereospecific target engagement.

Molecular Formula C7H12F2O
Molecular Weight 150.17 g/mol
Cat. No. B12983952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)cyclohexan-1-ol
Molecular FormulaC7H12F2O
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(F)F)O
InChIInChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2
InChIKeyNFNMYRCMBBFIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)cyclohexan-1-ol: Physicochemical Identity and Procurement-Relevant Profile


2-(Difluoromethyl)cyclohexan-1-ol (CAS 2172256-24-3) is a fluorinated cyclohexanol derivative bearing a difluoromethyl (–CF₂H) group at the 2-position of the saturated six-membered ring [1]. With a molecular formula of C₇H₁₂F₂O and a molecular weight of 150.17 g·mol⁻¹, the compound possesses one hydrogen bond donor (the hydroxyl proton) and three hydrogen bond acceptor sites (the oxygen and two fluorine atoms) [1]. The –CF₂H substituent imparts a computed lipophilicity of XLogP3 = 2.1 and a topological polar surface area of 20.2 Ų, while the molecule contains two undefined stereocenters, allowing access to both cis and trans diastereomeric forms [1]. These features position it as a moderately lipophilic, stereochemically versatile building block for medicinal chemistry and agrochemical intermediate programs.

Why 2-(Difluoromethyl)cyclohexan-1-ol Cannot Be Replaced by Trifluoromethyl or Non-Fluorinated Cyclohexanol Analogs


Simple substitution of 2-(difluoromethyl)cyclohexan-1-ol with cyclohexanol or 2-(trifluoromethyl)cyclohexan-1-ol is not thermodynamically or pharmacologically neutral. Replacing –CF₂H with –H eliminates the lipophilic hydrogen bond donor capacity that the difluoromethyl group uniquely provides, while replacement with –CF₃ removes hydrogen bond donor ability entirely while increasing molecular weight and metabolic persistence [1][2]. These differences translate into measurable shifts in log P, hydrogen bond acidity parameters, and predicted pKₐ that directly impact solubility, target engagement, and metabolic fate—rendering the compounds non-interchangeable in structure–activity relationship (SAR) campaigns [1][2].

Quantitative Differentiation of 2-(Difluoromethyl)cyclohexan-1-ol from Its Closest Structural Analogs


Lipophilicity Advantage: XLogP3 Comparison of 2-(Difluoromethyl)cyclohexan-1-ol vs. Cyclohexanol

The computed octanol–water partition coefficient (XLogP3) of 2-(difluoromethyl)cyclohexan-1-ol is 2.1, representing a +0.87 log unit increase over the non-fluorinated parent cyclohexanol (XLogP3 = 1.23) [1][2]. This increase is consistent with the lipophilicity-enhancing effect of the –CF₂H group, which has been experimentally determined to contribute Δlog P values between –0.1 and +0.4 relative to a –CH₃ substituent, depending on the electronic environment [3]. The elevated lipophilicity of the target compound improves membrane permeability potential while retaining a hydrogen bond donor site not available in the –CF₃ analog.

Lipophilicity Drug-likeness Partition coefficient

Hydrogen Bond Donor Capacity: –CF₂H vs. –CF₃ Differentiation via Abraham Acidity Parameter A

The difluoromethyl group in 2-(difluoromethyl)cyclohexan-1-ol functions as a lipophilic hydrogen bond donor with an Abraham acidity parameter A in the range 0.085–0.126, placing it on a scale comparable to thiophenol, aniline, and amine groups [1]. In contrast, the –CF₃ group of 2-(trifluoromethyl)cyclohexan-1-ol has no measurable hydrogen bond donor acidity (A ≈ 0), because the C–F bonds in CF₃ are incapable of acting as proton donors [1][2]. This means the target compound can engage in specific hydrogen bond interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes) that are inaccessible to the trifluoromethyl congener, while retaining greater lipophilicity than a hydroxyl or amine bioisostere.

Hydrogen bonding Bioisosterism Molecular recognition

Modulation of Hydroxyl Acidity: Predicted pKₐ Shift Relative to Cyclohexanol

The electron-withdrawing effect of the –CF₂H group at the 2-position lowers the predicted pKₐ of the adjacent hydroxyl group. The target compound has a predicted pKₐ of 14.62 ± 0.40, compared with the experimentally determined pKₐ of ~16 for unsubstituted cyclohexanol [1][2]. This ΔpKₐ of approximately –1.4 units indicates that 2-(difluoromethyl)cyclohexan-1-ol is roughly 25 times more acidic than cyclohexanol, a difference attributable to the inductive electron withdrawal by the two fluorine atoms [2]. The enhanced acidity may facilitate deprotonation under mildly basic conditions, enabling selective O-functionalization (e.g., etherification, esterification) under conditions where cyclohexanol would remain largely protonated.

Acidity Reactivity Hydrogen bonding

Physicochemical Distinction: Density and Boiling Point Differentials vs. Cyclohexanol

Introduction of the –CF₂H group at the 2-position significantly alters the bulk physical properties relative to cyclohexanol. The predicted density of 2-(difluoromethyl)cyclohexan-1-ol is 1.125 ± 0.06 g·cm⁻³, compared with the experimental density of 0.962 g·cm⁻³ for cyclohexanol [1][2]. Similarly, the predicted boiling point (187.4 ± 15.0 °C) is approximately 25 °C higher than that of cyclohexanol (161.8 °C) [1][2]. These differences are important for separation and purification protocols: the higher density and boiling point allow for easier phase separation during aqueous workup and provide a broader temperature window for fractional distillation, respectively.

Physical properties Purification Formulation

Regioisomeric Differentiation: 2-Position vs. 4-Position Substitution Pattern

Placement of the –CF₂H substituent at the 2-position, proximal to the hydroxyl group, creates a vicinal relationship that is absent in the 4-substituted regioisomer. This adjacency introduces stereoelectronic effects: the electron-withdrawing –CF₂H group can influence the hydroxyl pKₐ (as noted above) and participate in intramolecular hydrogen bonding in the gauche conformation, whereas the 4-substituted analog exhibits only a remote inductive effect [1]. The target compound also possesses two undefined stereocenters (C1 and C2), enabling access to four possible stereoisomers as cis/trans diastereomeric pairs; the 4-substituted analog has only cis/trans isomerism at a single hydroxyl-bearing carbon and a remote substituted carbon, yielding a simpler stereochemical landscape [2]. This regioisomeric distinction means the 2-substituted scaffold provides greater stereochemical diversity for SAR exploration and chiral resolution studies.

Regiochemistry Conformational analysis Steric effects

Optimal Procurement and Application Scenarios for 2-(Difluoromethyl)cyclohexan-1-ol


Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl, Thiol, or Amine Groups in Lead Optimization

When a lead compound requires a lipophilic hydrogen bond donor to improve membrane permeability while preserving target binding, 2-(difluoromethyl)cyclohexan-1-ol serves as a –CF₂H-bearing building block that mimics the hydrogen bond donor strength of thiophenol or aniline (A = 0.085–0.126) without introducing the metabolic or toxicological liabilities of those functional groups [1]. The compound's XLogP3 of 2.1 provides a favorable lipophilicity window for CNS or intracellular targets [2].

Stereochemistry-Dependent SAR: Exploration of Chiral Cyclohexanol Scaffolds

With two undefined stereocenters and four possible stereoisomers, 2-(difluoromethyl)cyclohexan-1-ol is appropriate for programs that require systematic investigation of stereochemical influence on target engagement. The vicinal –CF₂H/–OH relationship enables intramolecular hydrogen bonding that can stabilize specific conformations, as evidenced by a calculated CF₂H···O interaction energy of approximately –3.1 kcal·mol⁻¹ [3]. This makes it particularly relevant for projects targeting enzymes or receptors with stereospecific binding pockets.

Synthetic Methodology: Selective O-Functionalization Under Mild Basic Conditions

The enhanced acidity of the hydroxyl proton (predicted pKₐ 14.62 vs. ~16 for cyclohexanol) permits selective deprotonation and subsequent alkylation, acylation, or sulfonation under conditions where non-fluorinated cyclohexanols remain unreactive [4]. This property can be exploited in convergent synthetic routes where chemoselective alcohol modification is required in the presence of other hydroxyl-bearing intermediates.

Agrochemical Intermediate: Incorporation of the –CF₂H Motif into Crop Protection Agents

The difluoromethyl group is a privileged motif in modern agrochemical design, contributing to metabolic stability and target binding in numerous commercial pesticides [5]. 2-(Difluoromethyl)cyclohexan-1-ol provides a cyclohexanol scaffold with a pre-installed –CF₂H group, enabling direct incorporation into agrochemical candidates without the need for late-stage, low-yielding difluoromethylation steps.

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